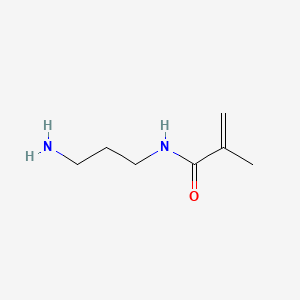
N-(3-Aminopropyl)methacrylamide
Overview
Description
N-(3-Aminopropyl)methacrylamide is an aminoalkyl methacrylamide compound known for its versatile applications in various fields. It is characterized by the presence of a primary amine group, which imparts unique properties such as pH-responsiveness and affinity for anionic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Aminopropyl)methacrylamide can be synthesized by adding 1,3-diaminopropane to a solution of 1,3-diaminopropane dihydrogen chloride, followed by mixing with methacrylic anhydride and hydroquinone . Another method involves reacting propane diamine with methacryloyl chloride in the presence of ethyl acetate as a reaction medium and Boc amino, followed by the removal of Boc .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: N-(3-Aminopropyl)methacrylamide undergoes various chemical reactions, including:
Substitution Reactions: The primary amine group can participate in nucleophilic substitution reactions.
Polymerization Reactions: It can be copolymerized with other monomers to form copolymers.
Common Reagents and Conditions:
Methacrylic Anhydride: Used in the synthesis process.
Hydroquinone: Acts as a stabilizer during synthesis.
Major Products Formed:
Scientific Research Applications
N-(3-Aminopropyl)methacrylamide has a wide range of applications in scientific research:
Chemistry: Used in the preparation of copolymers and cross-linked micelles.
Biology: Utilized in gene delivery systems due to its ability to form stable complexes with DNA.
Medicine: Employed in drug delivery systems for targeted therapy.
Industry: Applied in the development of diagnostic tools and materials with specific properties.
Mechanism of Action
The primary amine group in N-(3-Aminopropyl)methacrylamide provides pH-responsiveness and affinity for anionic drugs, making it suitable for drug delivery applications. It can form stable complexes with DNA, enhancing gene delivery efficiency . Additionally, its ability to conjugate with various chemical structures allows for the development of targeted delivery systems .
Comparison with Similar Compounds
- 2-Aminoethyl Methacrylate Hydrochloride
- N-Isopropylacrylamide
- N,N′-Methylenebis(acrylamide)
- Glycidyl Methacrylate
Uniqueness: N-(3-Aminopropyl)methacrylamide stands out due to its primary amine group, which imparts unique properties such as pH-responsiveness and the ability to form stable complexes with anionic drugs and DNA. This makes it particularly valuable in gene and drug delivery applications .
Properties
IUPAC Name |
N-(3-aminopropyl)-2-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(2)7(10)9-5-3-4-8/h1,3-5,8H2,2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAQVFRUPZBRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
137843-13-1 | |
| Details | Compound: 2-Propenamide, N-(3-aminopropyl)-2-methyl-, homopolymer | |
| Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137843-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40370592 | |
| Record name | N-(3-AMINOPROPYL) METHACRYLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86742-39-4 | |
| Record name | N-(3-AMINOPROPYL) METHACRYLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
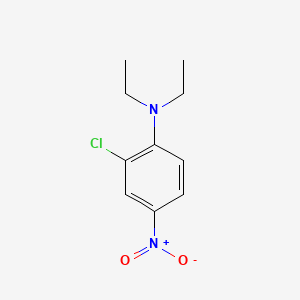

![Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-](/img/structure/B3057887.png)

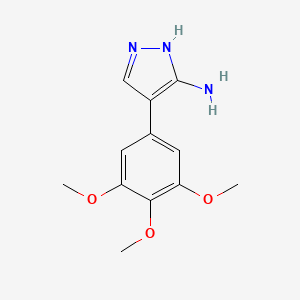
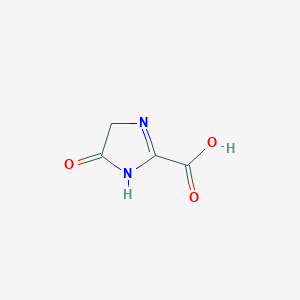
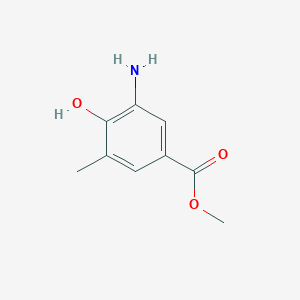
![4-Amino-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3057896.png)
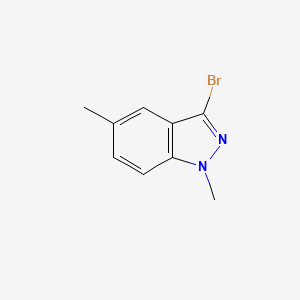



![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057903.png)
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B3057904.png)
